

# Ring strain analysis of Spiro[2.3]hexan-5-one

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## Compound of Interest

Compound Name: **Spiro[2.3]hexan-5-one**

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An In-Depth Technical Guide to the Ring Strain Analysis of **Spiro[2.3]hexan-5-one**

Authored for Researchers, Scientists, and Drug Development Professionals

## Abstract

Spirocyclic systems, particularly those incorporating small, strained rings, represent a fascinating and increasingly important class of molecules in medicinal and materials chemistry. Their rigid, three-dimensional structures are prized for their ability to explore novel chemical space. However, the inherent ring strain that defines their architecture also governs their stability, reactivity, and spectroscopic properties. This technical guide provides a comprehensive analysis of the ring strain in **Spiro[2.3]hexan-5-one**, a canonical example featuring the fusion of highly strained cyclopropane and cyclobutane rings. We will dissect this molecule through the complementary lenses of chemical synthesis, spectroscopic characterization, experimental thermodynamics, and modern computational chemistry. This document provides field-proven, step-by-step protocols for both experimental and computational workflows, explains the causal relationships behind methodological choices, and offers a quantitative estimation of the total strain energy, equipping researchers with the foundational knowledge to investigate and exploit strained spirocyclic systems.

## The Nature of Strain in Spirocyclic Systems

In organic chemistry, "ring strain" is the potential energy a cyclic molecule possesses due to its deviation from an ideal, strain-free structure.<sup>[1]</sup> This instability is a composite of three primary factors:

- Angle Strain (Baeyer Strain): This arises from the distortion of bond angles away from the ideal values for a given hybridization state (e.g., 109.5° for  $sp^3$  carbon). Small rings like cyclopropane and cyclobutane exhibit significant angle strain.[\[1\]](#)
- Torsional Strain (Pitzer Strain): This is caused by eclipsing interactions between adjacent bonds, which is a destabilizing conformational effect.
- Transannular Strain (van der Waals Strain): This results from non-bonded steric repulsion between atoms across a ring.

Spirocycles, which contain two rings joined by a single common atom (the spiro center), present a unique strain profile. The total strain is often approximated as the sum of the strains of the constituent rings, though additional strain can arise from the geometric constraints imposed by the spiro fusion itself.[\[2\]](#) **Spiro[2.3]hexan-5-one**, containing a cyclopropane and a cyclobutanone ring, is therefore a subject of significant interest, as it combines two of the most strained carbocyclic systems.

## Synthesis of Spiro[2.3]hexan-5-one

While various methods exist for creating spiro[2.3]hexane derivatives, a classic and reliable approach for synthesizing the parent ketone is through a one-carbon ring expansion of a corresponding spiro[2.2]pentane precursor. The Tiffeneau-Demjanov rearrangement is an exemplary reaction for this purpose.[\[3\]](#)[\[4\]](#) It involves the diazotization of a  $\beta$ -amino alcohol, which generates an unstable diazonium salt that loses  $N_2$  gas to form a carbocation, triggering a rearrangement to yield a ring-expanded ketone.[\[5\]](#)

## Representative Synthetic Protocol: Tiffeneau-Demjanov Ring Expansion

This protocol describes a plausible, multi-step synthesis starting from commercially available materials to generate the necessary 1-(aminomethyl)spiro[2.2]pentan-1-ol precursor, followed by the key ring-expansion reaction.

### Step 1: Synthesis of Spiro[2.2]pentane-1-carboxylic acid

- Prepare a solution of diethylzinc in an appropriate anhydrous solvent (e.g., toluene).

- Add diiodomethane dropwise at 0 °C to form the Simmons-Smith reagent in situ.
- Add ethyl cyclobut-1-ene-1-carboxylate to the reagent mixture and allow it to warm to room temperature, stirring for 12-24 hours.
- Quench the reaction carefully with saturated aqueous ammonium chloride.
- Extract the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
- Saponify the resulting ethyl spiro[2.2]pentane-1-carboxylate using aqueous NaOH, followed by acidic workup (e.g., with 1M HCl) to yield spiro[2.2]pentane-1-carboxylic acid.
- Purify the acid by recrystallization or chromatography.

#### Step 2: Formation of 1-(Aminomethyl)spiro[2.2]pentan-1-ol Precursor

- Convert the carboxylic acid to the corresponding acyl chloride using thionyl chloride ( $\text{SOCl}_2$ ) or oxalyl chloride.
- React the acyl chloride with an excess of aqueous ammonia to form the primary amide.
- Reduce the primary amide to the primary amine, 1-(aminomethyl)spiro[2.2]pentane, using a strong reducing agent like lithium aluminum hydride ( $\text{LiAlH}_4$ ) in anhydrous THF.
- This step is not strictly necessary for the Tiffeneau-Demjanov reaction itself which starts from a 1-aminomethyl-cycloalkanol, but is a common route to the required precursor. The direct precursor can be formed by reacting the ketone (spiropentanone) with cyanide, followed by reduction.

#### Step 3: Tiffeneau-Demjanov Rearrangement

- Dissolve the 1-(aminomethyl)spiro[2.2]pentan-1-ol precursor in a mixture of acetic acid and water at 0 °C.
- Add a solution of sodium nitrite ( $\text{NaNO}_2$ ) in water dropwise to the stirred solution. Maintain the temperature at 0-5 °C to control the exothermic reaction and prevent decomposition of the diazonium intermediate.<sup>[6]</sup>

- Vigorous evolution of  $\text{N}_2$  gas will be observed. Allow the reaction to stir for 1-2 hours after the addition is complete.
- Neutralize the reaction mixture with a base, such as sodium bicarbonate.
- Extract the product, **Spiro[2.3]hexan-5-one**, with an organic solvent like diethyl ether.
- Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
- Purify the final product by vacuum distillation or column chromatography.

Diagram: Tiffeneau-Demjanov Reaction Mechanism

Caption: Mechanism of the Tiffeneau-Demjanov ring expansion.

(Note: The image placeholders in the DOT script should be replaced with actual chemical structure images for a final document.)

## Spectroscopic and Structural Analysis

The high degree of ring strain in **Spiro[2.3]hexan-5-one** profoundly influences its spectroscopic and structural characteristics.

### Infrared (IR) Spectroscopy

The most diagnostic feature in the IR spectrum of a ketone is the  $\text{C}=\text{O}$  stretching vibration. For a typical, strain-free acyclic ketone, this absorption is strong and appears around  $1715\text{ cm}^{-1}$ .<sup>[7]</sup> However, incorporating the carbonyl group into a small ring increases this frequency. This is because the ring constrains the  $\text{C}-\text{C}(\text{O})-\text{C}$  bond angle. To accommodate the small ring, the carbon orbitals of the  $\text{C}-\text{C}$  bonds adjacent to the carbonyl gain more p-character, which in turn forces the  $\text{C}=\text{O}$  bond to have more s-character. An increase in s-character strengthens and shortens the bond, leading to a higher vibrational frequency. For cyclobutanone, this peak is found at a significantly higher frequency, around  $1780\text{ cm}^{-1}$ .<sup>[8][9]</sup>

For **Spiro[2.3]hexan-5-one**, the carbonyl group is part of the cyclobutanone ring. Therefore, its  $\text{C}=\text{O}$  stretching frequency is expected to be similarly high, likely  $\geq 1780\text{ cm}^{-1}$ .

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, published spectral data for **Spiro[2.3]hexan-5-one** is not readily available, the expected features can be predicted from its structure.

- $^1\text{H}$  NMR: The molecule has  $\text{C}_2\text{V}$  symmetry. We would expect three distinct signals: one for the four equivalent cyclopropyl protons ( $\text{CH}_2$ ), and two for the cyclobutanone protons—one for the  $\text{CH}_2$  group alpha to the carbonyl and one for the  $\text{CH}_2$  group beta to the carbonyl (and adjacent to the spiro center). The cyclopropyl protons would appear significantly upfield, characteristic of shielded cyclopropane rings.
- $^{13}\text{C}$  NMR: Four signals are expected: the carbonyl carbon ( $\text{C}=\text{O}$ ) appearing far downfield ( $>200$  ppm), the spiro carbon, and two signals for the methylene carbons of the cyclobutanone ring, and one signal for the methylene carbons of the cyclopropane ring.

Data Type	Predicted Characteristic	Rationale
IR Frequency	$\text{C}=\text{O}$ stretch $\geq 1780 \text{ cm}^{-1}$	High angle strain in the four-membered ring increases the s-character and strength of the $\text{C}=\text{O}$ bond.[9]
$^1\text{H}$ NMR Signals	3 signals	Symmetry leads to 3 sets of equivalent protons.
$^{13}\text{C}$ NMR Signals	4 signals	Symmetry leads to 4 sets of equivalent carbons ( $\text{C}=\text{O}$ , $\text{C}_{\text{spiro}}$ , $\text{C}\alpha$ , $\text{C}\beta$ , $\text{C}_{\text{cyclo}}$ ).

## Molecular Geometry

Experimental X-ray crystallographic data for **Spiro[2.3]hexan-5-one** is not publicly available. Therefore, its precise geometry must be determined using computational methods. Density Functional Theory (DFT) calculations (e.g., at the B3LYP/6-31G\* level) are a reliable method for obtaining an optimized molecular geometry. Such calculations would be expected to show significant deviations from ideal geometries, particularly within the cyclobutane ring, which puckers to relieve some torsional strain.[10] The internal C-C-C angles of the cyclobutanone ring would be compressed to near  $90^\circ$ , a clear indicator of severe angle strain.

# Quantitative Analysis of Ring Strain

The total strain energy of **Spiro[2.3]hexan-5-one** can be estimated by combining experimental thermodynamic data and computational models.

## Experimental Approach: Combustion Calorimetry

The classic experimental method for determining ring strain is to measure the molecule's enthalpy of combustion ( $\Delta H^\circ_c$ ) using a bomb calorimeter.<sup>[5]</sup> The strain energy is the difference between this experimental value and a theoretical strain-free value calculated using group increments.

Protocol: Bomb Calorimetry

- Calibration: Calibrate the calorimeter by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid, to determine the heat capacity of the calorimeter system.
- Sample Preparation: A precisely weighed sample (liquid **Spiro[2.3]hexan-5-one**) is placed in a crucible inside the "bomb."
- Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (e.g., to 30 atm).
- Ignition & Measurement: The bomb is submerged in a known quantity of water in the calorimeter. The sample is ignited electrically, and the temperature change of the water is measured with high precision.
- Calculation: The heat released by the combustion is calculated from the temperature change and the calorimeter's heat capacity. After applying corrections (e.g., for the ignition wire), the molar enthalpy of combustion is determined.
- Strain Energy Determination: The strain energy (SE) is calculated as:  $SE = \Delta H^\circ_c$  (strain-free reference) -  $\Delta H^\circ_c$  (experimental)

## Computational Approach: Isodesmic Reactions

A more accessible and highly accurate method for determining strain energy is through computational chemistry. The use of a homodesmotic reaction is a robust technique. This is a theoretical reaction where the number and type of all bonds are conserved between reactants and products, and the hybridization states of all atoms are also conserved. This systematic cancellation of errors allows for a highly accurate calculation of the strain energy of the target molecule.

#### Protocol: DFT Calculation of Strain Energy

- **Model Building:** Construct 3D models of all molecules involved in the chosen homodesmotic reaction (see diagram below).
- **Geometry Optimization:** Perform a full geometry optimization and frequency calculation for each molecule using a suitable level of theory (e.g., DFT with B3LYP functional and a 6-31G\* or higher basis set). The absence of imaginary frequencies confirms a true energy minimum.
- **Energy Extraction:** From the output files, extract the electronic energy and the zero-point vibrational energy (ZPVE) for each molecule. The total enthalpy at 0 K ( $H_0$ ) is the sum of these two values.
- **Strain Energy Calculation:** The strain energy is the calculated enthalpy change ( $\Delta H$ ) of the homodesmotic reaction:  $\Delta H = [\Sigma H_0(\text{products})] - [\Sigma H_0(\text{reactants})]$

#### Diagram: Homodesmotic Reaction for **Spiro[2.3]hexan-5-one**

Caption: A homodesmotic reaction to calculate strain energy. (Note: The image placeholders in the DOT script should be replaced with actual chemical structure images for a final document.)

## Estimated Strain Energy of Spiro[2.3]hexan-5-one

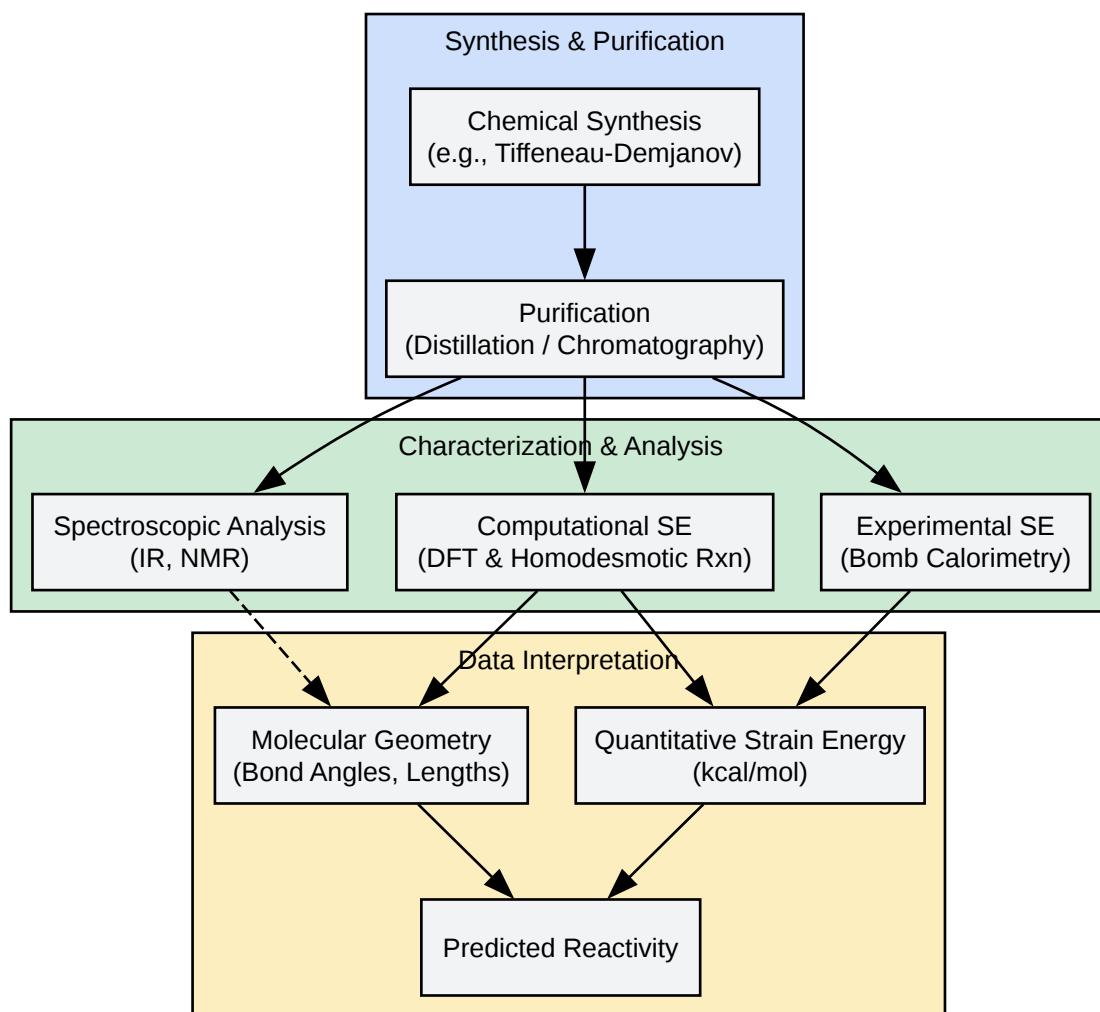
We can formulate a robust estimate by combining known values:

- **Strain of Parent Hydrocarbon:** The strain energy of the parent spiro[2.3]hexane is calculated to be 54.9 kcal/mol. This is nearly identical to the sum of the strain energies of cyclopropane (~27.5 kcal/mol) and cyclobutane (~26.3 kcal/mol), indicating that the additional strain from the spiro-fusion itself is minimal in this case.[\[2\]](#)[\[11\]](#)

- Effect of Carbonyl Group: The introduction of a carbonyl group into a cyclobutane ring alleviates some of the strain. The C-C(O)-C bond angle in a ketone is naturally smaller than the 109.5° of an alkane, reducing the angle strain required to form the four-membered ring. A comparison of the standard enthalpies of formation for cyclobutane (+6.8 kcal/mol) and cyclobutanone (-24.1 kcal/mol) reveals a significant stabilization of ~31 kcal/mol provided by the ketone functionality relative to a methylene (CH<sub>2</sub>) group.[12] While not a direct measure of strain reduction, it indicates a substantial effect. The strain energy of cyclobutanone is estimated to be around 19-22 kcal/mol, which is roughly 4-7 kcal/mol less than cyclobutane.
- Final Estimate: By adding the strain of the cyclopropane ring to the reduced strain of the cyclobutanone ring, we can estimate the total strain energy of **Spiro[2.3]hexan-5-one**.
- $SE \approx SE(\text{cyclopropane}) + SE(\text{cyclobutanone})$
- $SE \approx 27.5 \text{ kcal/mol} + (26.3 - 5) \text{ kcal/mol} \approx \sim 49 \text{ kcal/mol}$

This value represents a significant amount of stored potential energy, which dictates the molecule's heightened reactivity compared to unstrained analogs.

Diagram: Overall Workflow for Ring Strain Analysis



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Caption: Integrated workflow for ring strain analysis.

## Conclusion and Outlook

The analysis of **Spiro[2.3]hexan-5-one** reveals a molecule with substantial ring strain, estimated to be approximately 49 kcal/mol. This energy is primarily derived from the angle and torsional strain inherent in its constituent cyclopropane and cyclobutanone rings. This high strain is directly observable through spectroscopic data, particularly the elevated C=O stretching frequency in its IR spectrum, and can be quantified through a combination of experimental calorimetry and, more conveniently, high-level computational modeling.

For researchers in drug development, understanding the strain energy of such scaffolds is not merely an academic exercise. This stored energy can be harnessed as a driving force for chemical transformations, enabling novel reactions and the synthesis of complex molecular architectures. Furthermore, the rigid, well-defined three-dimensional shape imparted by the strained spirocyclic core is a powerful tool for designing ligands with high specificity and optimized physicochemical properties. This guide provides the foundational principles and practical methodologies to empower scientists to confidently analyze, understand, and utilize strained molecules like **Spiro[2.3]hexan-5-one** in their research endeavors.

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